molecular formula C20H17BrN2O4S B11597519 3-[(2-bromo-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

3-[(2-bromo-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No.: B11597519
M. Wt: 461.3 g/mol
InChI Key: QIPVOQXRHPDYAT-NFFGIOBBSA-N
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Description

3-[(2-bromo-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-bromo-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid involves multiple steps, including:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Coupling reactions: The thiazolidinone derivative is then coupled with a benzoic acid derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Some derivatives of this compound have shown promising biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: The compound and its derivatives are being explored for their potential as therapeutic agents, particularly in the treatment of bacterial infections and cancer.

Industry

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-[(2-bromo-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it could interfere with cell division or induce apoptosis through specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chloro-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid
  • 3-[(2-fluoro-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Uniqueness

The presence of the bromine atom in 3-[(2-bromo-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to variations in how the compound interacts with biological targets or undergoes chemical reactions.

Properties

Molecular Formula

C20H17BrN2O4S

Molecular Weight

461.3 g/mol

IUPAC Name

3-[[2-bromo-4-[(Z)-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C20H17BrN2O4S/c1-22-20-23(2)18(24)17(28-20)10-12-6-7-16(15(21)9-12)27-11-13-4-3-5-14(8-13)19(25)26/h3-10H,11H2,1-2H3,(H,25,26)/b17-10-,22-20?

InChI Key

QIPVOQXRHPDYAT-NFFGIOBBSA-N

Isomeric SMILES

CN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)Br)/S1)C

Canonical SMILES

CN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)Br)S1)C

Origin of Product

United States

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